molecular formula C18H21N3O B2460931 {4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine CAS No. 262376-01-2

{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine

Cat. No.: B2460931
CAS No.: 262376-01-2
M. Wt: 295.386
InChI Key: ZYMGFBUOTQVAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine is a synthetic organic compound with the molecular formula C18H21N3O It is characterized by the presence of a piperazine ring substituted with a 4-methylbenzoyl group and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or toluene, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of {4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or phenylamine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar structure with a piperazine ring and a benzoyl group.

    4-[4-(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Contains a piperazine ring and a benzaldehyde group

Uniqueness

{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-14-2-4-15(5-3-14)18(22)21-12-10-20(11-13-21)17-8-6-16(19)7-9-17/h2-9H,10-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMGFBUOTQVAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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